(2R,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid
CAS No.:
Cat. No.: VC13756762
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO5 |
|---|---|
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | (2R,3R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C15H21NO5/c1-9(10-5-7-11(17)8-6-10)12(13(18)19)16-14(20)21-15(2,3)4/h5-9,12,17H,1-4H3,(H,16,20)(H,18,19)/t9-,12-/m1/s1 |
| Standard InChI Key | GXJGIYFYNRRZGU-BXKDBHETSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)O)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
| SMILES | CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s IUPAC name, (2R,3R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, reflects its intricate stereochemistry. The Boc group () protects the amino functionality, while the 4-hydroxyphenyl moiety introduces aromaticity and hydrogen-bonding potential. The (2R,3R) configuration ensures spatial orientation critical for biological activity, as evidenced by its distinct interactions with enzymatic targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | (2R,3R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| CAS Number | 321524-50-9 |
| SMILES |
The stereochemistry at C2 and C3 positions distinguishes this compound from diastereomers like (2R,3S)-configured analogues, which exhibit reduced affinity for dipeptidyl peptidase-4 (DPP-4) targets.
Synthesis and Manufacturing
Boc Protection Strategy
Synthesis begins with the Boc protection of a β-methyl-D-tyrosine precursor under anhydrous conditions. The amino group is shielded using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine, achieving yields >85%. Subsequent Friedel-Crafts alkylation introduces the hydroxyphenyl group, followed by chiral resolution via enzymatic hydrolysis to isolate the (2R,3R) enantiomer .
Critical Reaction Parameters
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Temperature: Reactions proceed optimally at 0–5°C to minimize epimerization.
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Solvent System: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their low nucleophilicity.
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Catalysts: Lipases from Candida antarctica enable enantiomeric excess (ee) >99% during resolution .
Table 2: Synthetic Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Boc Protection | 87 | 95 |
| Alkylation | 78 | 92 |
| Chiral Resolution | 65 | 99 |
Applications in Pharmaceutical Research
Peptide Synthesis
The Boc group’s orthogonality to Fmoc chemistry makes this compound invaluable in solid-phase peptide synthesis (SPPS). Its hydroxyphenyl side chain facilitates crosslinking in cyclic peptides, enhancing metabolic stability .
DPP-4 Inhibitor Development
As a precursor to sitagliptin, a first-line antidiabetic drug, the (2R,3R) configuration ensures optimal binding to DPP-4’s hydrophobic S2 pocket. Kinetic studies demonstrate a 50-fold higher inhibitory potency compared to (2S,3S) diastereomers .
Analytical Characterization
Spectroscopic Methods
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NMR: NMR (400 MHz, DMSO-d6) reveals distinct signals at δ 7.05 (d, J=8.4 Hz, 2H, ArH) and δ 1.38 (s, 9H, Boc) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 296.2 [M+H].
Comparative Analysis with Structural Analogues
(2R,3R) vs. (2R,3S) Diastereomers
While both isomers share the Boc-protected amino group, the (2R,3S) configuration induces a 30% reduction in DPP-4 binding affinity due to steric clashes with Val207.
Table 3: Biological Activity Comparison
| Isomer | DPP-4 IC50 (nM) | Solubility (mg/mL) |
|---|---|---|
| (2R,3R) | 12 | 0.45 |
| (2R,3S) | 360 | 0.38 |
Future Research Directions
Expanding Therapeutic Targets
Ongoing studies explore its utility in:
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Oncology: As a PARP inhibitor scaffold via hydroxyphenyl-DNA interactions.
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Neurodegeneration: Modulating β-amyloid aggregation through aromatic stacking.
Green Synthesis Initiatives
Efforts to replace THF with cyclopentyl methyl ether (CPME) aim to improve sustainability without compromising yield.
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